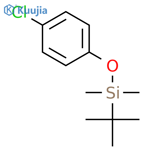

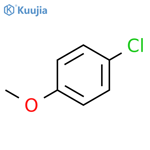

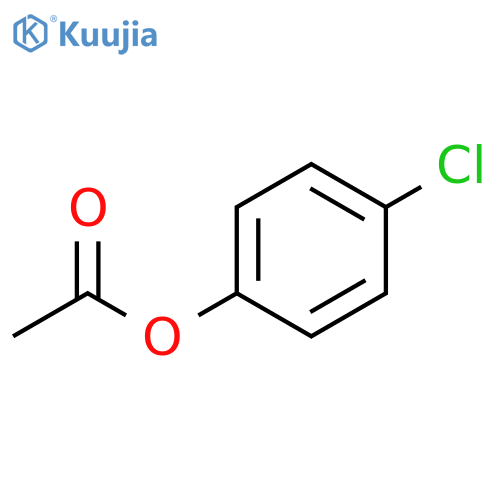

Cas no 876-27-7 (4-Chlorophenyl acetate)

4-Chlorophenyl acetate Propiedades químicas y físicas

Nombre e identificación

-

- 4-Chlorophenyl acetate

- (4-chlorophenyl) acetate

- Acetic acid, 4-chlorophenyl ester

- 4-Chlorophenol Acetate

- 4-Cl-C6H4OAc

- 4-Monochlorophenol acetate

- Acetic acid,p-chlorophenyl ester

- p-Acetoxychlorobenzene

- p-Chlorophenylacetate

- p-ClC6H4OAc

- Phenol,p-chloro-,acetate

- Acetic acid, p-chlorophenyl ester (7CI, 8CI)

- Phenol, p-chloro-, acetate (6CI)

- 1-Acetoxy-4-chlorobenzene

- 4-Acetoxychlorobenzene

- 4-Acetoxyphenyl chloride

- NSC 48669

- p-Chlorophenyl acetate

- FS-4498

- SCHEMBL76135

- Chlorophenyl acetate, p-

- Acetic acid, 4-chlorophenyl ester (9CI)

- Acetic acid, p-chlorophenyl ester

- 257V876587

- 4-Chlorobenzeneacetate

- 4-06-00-00839 (Beilstein Handbook Reference)

- CS-0197466

- CHEMBL449814

- NSC48669

- AI3-17300

- 4-Chlorophenyl Ester Acetic Acid

- AB06566

- MFCD00623648

- NSC-48669

- BRN 1909058

- DTXCID40158993

- Phenol, p-chloro-, acetate

- WLN: GR DOV1

- p-Chlorfenylester kyseliny octove

- p-Chlorfenylester kyseliny octove [Czech]

- A51155

- UNII-257V876587

- (p-chlorophenyl)acetate

- AKOS006241574

- Q63409262

- 876-27-7

- DTXSID80236502

-

- MDL: MFCD00623648

- Renchi: 1S/C8H7ClO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3

- Clave inchi: KEUPLGRNURQXAR-UHFFFAOYSA-N

- Sonrisas: O=C(C)OC1C=CC(Cl)=CC=1

Atributos calculados

- Calidad precisa: 170.013457g/mol

- Carga superficial: 0

- XLogP3: 1.8

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Cuenta de enlace giratorio: 2

- Masa isotópica única: 170.013457g/mol

- Masa isotópica única: 170.013457g/mol

- Superficie del Polo topológico: 26.3Ų

- Recuento de átomos pesados: 11

- Complejidad: 139

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- Denso: 1.227

- Punto de ebullición: 231.6°Cat760mmHg

- Punto de inflamación: 106.3°C

- índice de refracción: 1.523

- PSA: 26.30000

- Logp: 2.26530

4-Chlorophenyl acetate Información de Seguridad

4-Chlorophenyl acetate Datos Aduaneros

- Código HS:2915390090

- Datos Aduaneros:

China Customs Code:

2915390090Overview:

2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

4-Chlorophenyl acetate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 047898-5g |

4-Chlorophenylacetate |

876-27-7 | 98% | 5g |

£45.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D767059-100g |

4-Chlorophenyl acetate |

876-27-7 | 98% | 100g |

$200 | 2023-09-02 | |

| A2B Chem LLC | AC09605-100g |

4-Chlorophenyl acetate |

876-27-7 | 98% | 100g |

$745.00 | 2024-04-19 | |

| Aaron | AR004IKX-100g |

4-Chlorophenyl acetate |

876-27-7 | 95% | 100g |

$174.00 | 2025-01-22 | |

| 1PlusChem | 1P004ICL-5g |

4-Chlorophenyl acetate |

876-27-7 | 97% | 5g |

$33.00 | 2025-02-21 | |

| 1PlusChem | 1P004ICL-100g |

4-Chlorophenyl acetate |

876-27-7 | 97% | 100g |

$195.00 | 2025-02-21 | |

| Aaron | AR004IKX-500g |

4-Chlorophenyl acetate |

876-27-7 | 95% | 500g |

$801.00 | 2025-01-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268136-100g |

4-Chlorophenyl acetate |

876-27-7 | 98% | 100g |

¥1983.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268136-500g |

4-Chlorophenyl acetate |

876-27-7 | 98% | 500g |

¥5950.00 | 2024-04-27 | |

| eNovation Chemicals LLC | D767059-25g |

4-Chlorophenyl acetate |

876-27-7 | 98% | 25g |

$230 | 2023-05-09 |

4-Chlorophenyl acetate Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

1.2 Reagents: Sodium bicarbonate Solvents: Water

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

1.2 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ; 1 h, 20 °C

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

1.2 Reagents: Triphenylphosphine ; 2 - 3 min, rt

1.3 Catalysts: Triethylamine ; 6 h, rt

Synthetic Routes 20

Synthetic Routes 21

1.2 Reagents: Lithium bromide Solvents: Dichloromethane ; 24 h, rt

Synthetic Routes 22

Synthetic Routes 23

Synthetic Routes 24

Synthetic Routes 25

Synthetic Routes 26

4-Chlorophenyl acetate Raw materials

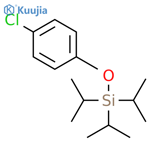

- (4-Chlorophenoxy)triisopropylsilane

- Silane, (4-chlorophenoxy)(1,1-dimethylethyl)dimethyl-

- 1-chloro-4-methoxybenzene

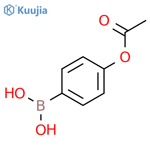

- (4-Acetoxyphenyl)boronic acid

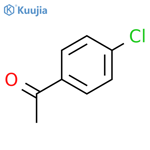

- 1-(4-chlorophenyl)ethan-1-one

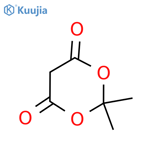

- 2,2-dimethyl-1,3-dioxane-4,6-dione

- Iodobenzene diacetate

- Propanedioic acid, mono(4-chlorophenyl) ester

- 4-Acetoxyaniline

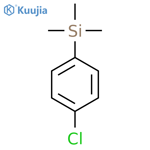

- 4-Chlorophenyltrimethylsilane

4-Chlorophenyl acetate Preparation Products

4-Chlorophenyl acetate Literatura relevante

-

Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027